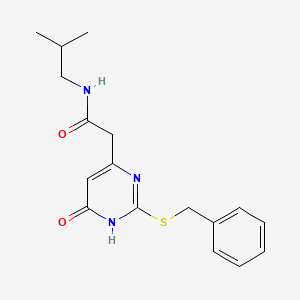
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which consists of a benzylthio group, a dihydropyrimidinone core, and an isobutylacetamide side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can be achieved through a multi-step process
Formation of the Dihydropyrimidinone Core: : The dihydropyrimidinone core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and urea or thiourea.
Introduction of the Benzylthio Group: : The benzylthio group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol is reacted with the dihydropyrimidinone core under basic conditions.
Attachment of the Isobutylacetamide Side Chain: : The final step involves the acylation of the dihydropyrimidinone core with isobutyryl chloride or a similar acylating agent to introduce the isobutylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can undergo a variety of chemical reactions, including:
Oxidation: : The benzylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: : The ketone group in the dihydropyrimidinone core can be reduced to form an alcohol.
Substitution: : The hydrogen atoms on the benzyl ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: : Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Sulfoxide/Sulfone Derivatives: : Products formed through oxidation of the benzylthio group.
Alcohol Derivatives: : Products formed through reduction of the ketone group.
Halogenated Compounds: : Products formed through substitution reactions on the benzyl ring.
科学的研究の応用
Chemistry
The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and in the development of new materials.
Biology
In biological research, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can be used as a tool to study various biochemical pathways. Its potential interactions with enzymes and receptors make it a candidate for drug development and molecular biology studies.
Medicine
This compound may have potential therapeutic applications due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating diseases or conditions such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The benzylthio and dihydropyrimidinone moieties of the compound contribute to its binding affinity and specificity.
類似化合物との比較
Unique Characteristics
The combination of the benzylthio group, dihydropyrimidinone core, and isobutylacetamide side chain makes 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide unique compared to other compounds with similar structures. This unique combination of functional groups contributes to its distinctive chemical and biological properties.
Similar Compounds
2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: : Lacks the isobutyl group.
2-(6-Oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide: : Lacks the benzylthio group.
2-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide: : Has a methylthio group instead of a benzylthio group.
These similar compounds may exhibit different chemical reactivities and biological activities due to the variations in their functional groups.
特性
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12(2)10-18-15(21)8-14-9-16(22)20-17(19-14)23-11-13-6-4-3-5-7-13/h3-7,9,12H,8,10-11H2,1-2H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJLEJHLDWXATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2962305.png)
![N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide](/img/structure/B2962306.png)

![1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid](/img/structure/B2962309.png)
![N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2962310.png)

![2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B2962312.png)

methanone](/img/structure/B2962314.png)


![rac[(1R,2S)-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B2962318.png)
